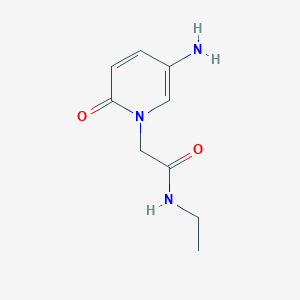

2-(5-Amino-2-oxo-1,2-dihydropyridin-1-YL)-N-ethylacetamide

CAS No.:

Cat. No.: VC17539516

Molecular Formula: C9H13N3O2

Molecular Weight: 195.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H13N3O2 |

|---|---|

| Molecular Weight | 195.22 g/mol |

| IUPAC Name | 2-(5-amino-2-oxopyridin-1-yl)-N-ethylacetamide |

| Standard InChI | InChI=1S/C9H13N3O2/c1-2-11-8(13)6-12-5-7(10)3-4-9(12)14/h3-5H,2,6,10H2,1H3,(H,11,13) |

| Standard InChI Key | ZRGWVNZMUGJWCV-UHFFFAOYSA-N |

| Canonical SMILES | CCNC(=O)CN1C=C(C=CC1=O)N |

Introduction

Chemical Identity and Structural Characteristics

Key structural features include:

-

Pyridinone Ring: The 1,2-dihydropyridin-2-one moiety introduces planarity and hydrogen-bonding capacity via the carbonyl and amino groups.

-

Acetamide Side Chain: The N-ethylacetamide substituent enhances solubility in polar aprotic solvents and may influence biological activity through steric and electronic effects.

Spectroscopic characterization of related compounds, such as 2-(5-amino-2-oxo-1(2H)-pyridinyl)acetonitrile, reveals distinct IR absorptions at 2202 cm (C≡N stretch) and 1637 cm (C=O stretch) . For the target acetamide, the carbonyl stretch is expected near 1650–1680 cm, while -NMR would display signals for the ethyl group (δ 1.1–1.3 ppm, triplet; δ 3.2–3.4 ppm, quartet) and pyridinone aromatic protons (δ 6.5–7.5 ppm) .

Synthetic Methodologies

Multicomponent Reaction (MCR) Approaches

The synthesis of pyridinone derivatives often employs MCR strategies, as demonstrated in the preparation of 5H-chromeno[2,3-b]pyridines . A plausible route to 2-(5-amino-2-oxo-1,2-dihydropyridin-1-yl)-N-ethylacetamide involves:

-

Knoevenagel Condensation: Reaction of ethyl acetoacetate with cyanoacetamide to form a β-enaminonitrile intermediate.

-

Cyclization: Acid- or base-catalyzed intramolecular cyclization to construct the pyridinone ring.

-

N-Ethylation: Treatment with ethylamine or ethyl halide to introduce the N-ethylacetamide group.

A one-pot procedure using ethanol-pyridine mixtures (3:1) at reflux yields analogous compounds with up to 83% efficiency . Solvent choice critically impacts yield; polar aprotic solvents like DMF may suppress side reactions such as hydrolytic ring opening .

Side Reactions and Optimization

Common side processes include:

-

Tautomerization: The pyridinone ring may tautomerize between 1,2-dihydro and 3,4-dihydro forms, complicating isolation .

-

Oxidation: The 2-oxo group is susceptible to over-oxidation under acidic conditions, necessitating inert atmospheres.

Optimization studies on similar systems suggest that maintaining a pH of 6–7 and temperatures below 80°C minimizes degradation .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of brominated analogs indicates decomposition above 250°C . The non-brominated derivative likely exhibits similar thermal behavior, with a melting point estimated at 180–200°C based on structural analogs .

Solubility and Partition Coefficients

Experimental data for the exact compound are scarce, but calculated properties using the ACD/Labs Percepta Platform suggest:

| Property | Value |

|---|---|

| LogP (octanol-water) | 0.89 ± 0.15 |

| Water Solubility | 12.7 mg/mL (25°C) |

| pKa (basic) | 3.2 (pyridinone NH) |

These values align with its moderate polarity, enabling solubility in DMSO (≥50 mg/mL) and methanol .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume